[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride
Overview
Description
“[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 1235440-14-8 . It has a molecular weight of 255.52 . The IUPAC name for this compound is 1-(5-bromo-2-fluorobenzyl)hydrazine hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8BrFN2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 255.52 .Scientific Research Applications
Environmental Monitoring
- A ratiometric fluorescent probe using 4-bromobutyryl moiety for N2H4 detection in environmental water systems and fluorescence imaging in cells and zebrafish, with low cytotoxicity and large Stokes shift, was designed (Zhu et al., 2019).
Medicinal Chemistry
- Structural and reactivity properties of hydrazine derivatives were modeled, indicating potential antitumor activity and stable interactions with threonine tyrosine kinase protein, useful for future experimental validation in medicinal research (Mary et al., 2021).
Fluorescent Materials
- Hydrothermal synthesis of a dinuclear Zn(II) complex with 5-bromo-2-hydroxyphenyl(methyl) methylene-4-nitrobenzohydrazide showed enhanced fluorescence properties, suitable for materials science applications (Chang–you, 2012).
Spectrophotometric Analysis
- A kinetic-spectophotometric method for hydrazine determination based on its inhibition effect on the bromate-hydrochloric acid reaction, allowing rapid, sensitive, and selective hydrazine measurement in water (Afkhami & Afshar-E-Asl, 2000).
Synthesis of Novel Compounds
- Synthesis of acylhydrazone Cu(II) complexes with enhanced fluorescence properties, useful in chemistry and materials science research (Chang-zheng, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and use only outdoors or in a well-ventilated area (P271) .
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of sodium-dependent glucose co-transporter 2 (sglt2) inhibitors , suggesting potential targets in glucose metabolism.
Mode of Action
The mode of action of [(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride is currently unknown due to the lack of specific information in the literature
Biochemical Pathways
, similar compounds have been implicated in the inhibition of SGLT2. This suggests that this compound may influence glucose metabolism pathways.
Result of Action
If it acts similarly to related compounds, it may have potential antidiabetic effects through the inhibition of sglt2 .
Properties
IUPAC Name |
(5-bromo-2-fluorophenyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPDNMFQYVNESQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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